molecular formula C18H15ClN2O3 B10898955 (2E)-N-(4-chlorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide

(2E)-N-(4-chlorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide

Cat. No.: B10898955
M. Wt: 342.8 g/mol
InChI Key: FDKBFYASZATSBL-JLHYYAGUSA-N
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Description

(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 4-chlorophenyl group, a 2,3-dimethoxyphenyl group, and a cyano group attached to a propenamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 4-chlorobenzaldehyde with 2,3-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate chalcone.

    Nitrile Addition: The intermediate chalcone is then reacted with a nitrile source, such as malononitrile, in the presence of a base like sodium ethoxide. This step introduces the cyano group into the molecule.

    Amidation: The final step involves the amidation of the cyanochalcone intermediate with an amine, such as ammonia or a primary amine, to form the desired propenamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the cyano group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to the presence of both cyano and propenamide groups, which contribute to its distinct chemical reactivity and potential biological activities. Its combination of structural features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

(E)-N-(4-chlorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H15ClN2O3/c1-23-16-5-3-4-12(17(16)24-2)10-13(11-20)18(22)21-15-8-6-14(19)7-9-15/h3-10H,1-2H3,(H,21,22)/b13-10+

InChI Key

FDKBFYASZATSBL-JLHYYAGUSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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